

Application Notes and Protocols: Genevant CL1 Monohydrochloride for Gene Editing

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Compound of Interest

Compound Name: *Genevant CL1 monohydrochloride*

Cat. No.: *B15137535*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride, also known as Lipid 10, is a state-of-the-art ionizable lipid with a pKa of 6.3, designed for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics.[1][2] While demonstrating significant promise in mRNA vaccine applications with performance comparable or superior to lipids used in FDA-approved vaccines, its application in the rapidly advancing field of gene editing is of considerable interest.[3] This document provides detailed application notes and protocols for the utilization of **Genevant CL1 monohydrochloride** in the formulation of LNPs for the delivery of CRISPR/Cas9 gene-editing components.

Lipid nanoparticles are a leading non-viral vector for in vivo gene editing, offering advantages such as low immunogenicity and the ability to deliver various payloads, including messenger RNA (mRNA) encoding Cas9 nuclease and single-guide RNA (sgRNA).[4][5][6] The ionizable lipid is a critical component of the LNP, facilitating the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[5][7]

Mechanism of Action

The delivery of gene-editing machinery to target cells is a multi-step process facilitated by LNPs formulated with **Genevant CL1 monohydrochloride**.

- **Encapsulation:** In an acidic aqueous environment (pH ~4), the amine groups of **Genevant CL1 monohydrochloride** become protonated, leading to a positive charge. This allows for the electrostatic complexation and encapsulation of the negatively charged nucleic acid backbone of Cas9 mRNA and sgRNA within the LNP.
- **Systemic Circulation:** Once administered, the LNP circulates in the bloodstream. The PEGylated lipid component of the LNP provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time.
- **Cellular Uptake:** LNPs are primarily taken up by cells, particularly hepatocytes in the liver, through apolipoprotein E (ApoE)-mediated endocytosis.[8]
- **Endosomal Escape:** Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. The pKa of **Genevant CL1 monohydrochloride** (6.3) is crucial at this stage. In the acidic endosomal environment, the lipid becomes protonated, leading to the disruption of the endosomal membrane and the release of the encapsulated Cas9 mRNA and sgRNA into the cytoplasm.[5]
- **Gene Editing:** In the cytoplasm, the Cas9 mRNA is translated by the cell's ribosomal machinery to produce the Cas9 nuclease. The Cas9 protein then complexes with the sgRNA to form a ribonucleoprotein (RNP) complex. This RNP complex translocates to the nucleus, where the sgRNA guides the Cas9 nuclease to the target DNA sequence, inducing a double-strand break and initiating the gene-editing process.

Data Presentation

While specific quantitative data for **Genevant CL1 monohydrochloride** in gene editing applications is not publicly available, the following tables provide a representative summary of typical performance metrics for ionizable lipid-based LNPs in gene editing, based on studies with similar lipids.

Table 1: In Vivo Gene Editing Efficiency of LNP-formulated CRISPR/Cas9 in Mouse Liver

Ionizable Lipid	Target Gene	Editing Efficiency (% Indel)	Reduction in Serum Protein (%)	Reference
MC3	TTR	>60%	>95%	[7]
LP-01	TTR	Dose-dependent	Reduced for at least 12 months	N/A
Novel Biodegradable Lipid	Factor VII	~70%	~90%	N/A

Table 2: Physicochemical Properties of Representative LNPs for Gene Editing

Parameter	Typical Range
Mean Particle Size (nm)	80 - 120
Polydispersity Index (PDI)	< 0.2
Encapsulation Efficiency (%)	> 90%

Experimental Protocols

The following protocols are adapted from established methods for the formulation of LNPs for the delivery of CRISPR/Cas9 components.[9][10][11] These should be optimized for specific applications and payloads.

Protocol 1: Formulation of Genevant CL1 Monohydrochloride LNPs for Cas9 mRNA and sgRNA Delivery via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating both Cas9 mRNA and sgRNA using a microfluidic mixing device.

Materials:

- **Genevant CL1 monohydrochloride**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Cas9 mRNA
- sgRNA
- Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
- Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

- Preparation of Lipid Stock Solution (in Ethanol):
 - Prepare individual stock solutions of **Genevant CL1 monohydrochloride**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
 - Combine the lipid stock solutions to achieve a final molar ratio of approximately 50:10:38.5:1.5 (Genevant CL1 : DSPC : Cholesterol : DMG-PEG 2000). The optimal ratio may require empirical determination.
- Preparation of Nucleic Acid Solution (Aqueous Phase):
 - Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. A 1:1 weight ratio of mRNA to sgRNA is a common starting point.^[9]
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.

- Load the lipid stock solution (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.
 - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
 - Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.
 - Purification and Buffer Exchange:
 - The resulting LNP solution will be in an ethanol/citrate buffer mixture.
 - Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
 - Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.
 - Sterilization and Storage:
 - Filter the purified LNP solution through a 0.22 µm sterile filter.
 - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
- [\[2\]](#)

Protocol 2: Characterization of Genevant CL1 Monohydrochloride LNPs

It is crucial to characterize the formulated LNPs to ensure quality and consistency.

1. Particle Size and Polydispersity Index (PDI):

- Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the LNPs.

2. Zeta Potential:

- Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

3. Nucleic Acid Encapsulation Efficiency:

- Use a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™) to determine the amount of encapsulated nucleic acid.
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- Encapsulation Efficiency (%) = $(\text{Total RNA} - \text{Free RNA}) / \text{Total RNA} * 100$

4. Cryo-Transmission Electron Microscopy (Cryo-TEM):

- Visualize the morphology and lamellarity of the LNPs.[\[12\]](#)

Protocol 3: In Vitro Transfection and Gene Editing Analysis

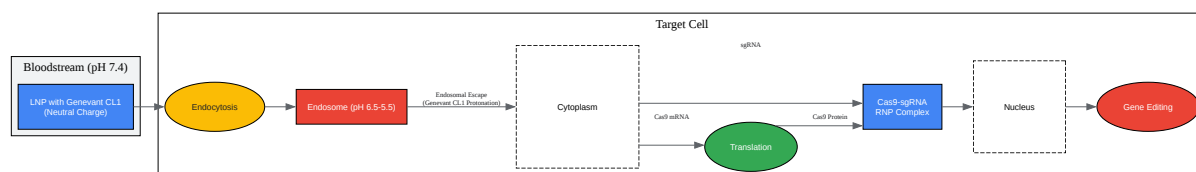
1. Cell Culture and Transfection:

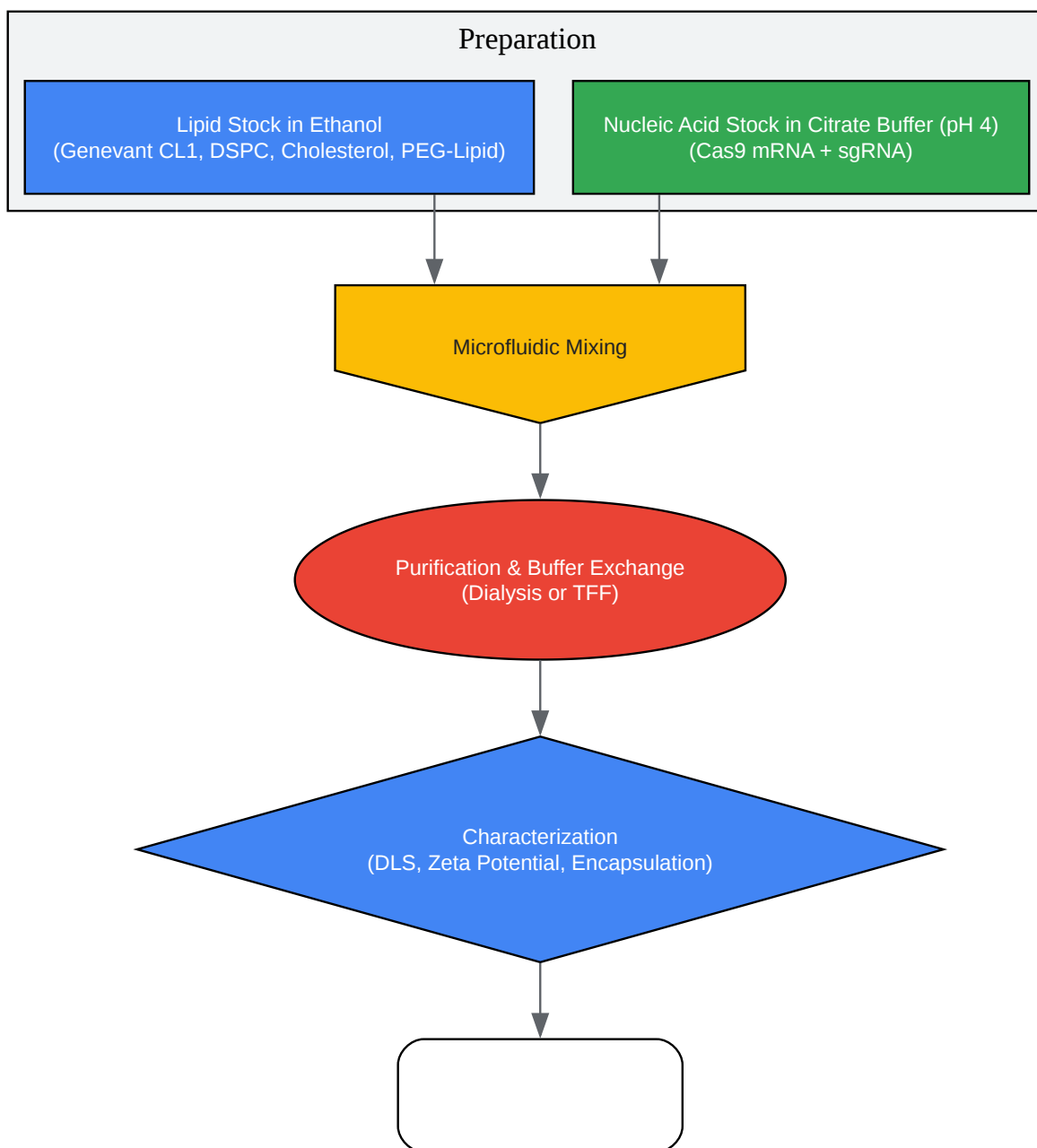
- Plate target cells (e.g., HepG2) in a suitable culture medium.
- Once the cells reach the desired confluency, replace the medium with fresh medium containing the LNP-formulated Cas9 mRNA and sgRNA at various concentrations.
- Incubate for 48-72 hours.

2. Assessment of Gene Editing:

- Harvest genomic DNA from the treated cells.
- Amplify the target genomic region by PCR.
- Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) to determine the percentage of insertions and deletions (indels) at the target site.

Visualizations





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